molecular formula C12H17BrN2O2S B580982 1-(5-Bromopyridin-3-ylsulfonyl)azocane CAS No. 1304452-30-9

1-(5-Bromopyridin-3-ylsulfonyl)azocane

Cat. No.: B580982
CAS No.: 1304452-30-9
M. Wt: 333.244
InChI Key: PXWHNGJZYKBXBK-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)azocane is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound features a bromopyridine moiety attached to a sulfonyl group, which is further connected to an azocane ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azocane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-ylsulfonyl)azocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvents (acetic acid, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)azocane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the sulfonyl group enhances the compound’s binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-3-ylsulfonyl)azocane: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-3-ylsulfonyl)azocane: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Methylpyridin-3-ylsulfonyl)azocane: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(5-Bromopyridin-3-ylsulfonyl)azocane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylazocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-8-12(10-14-9-11)18(16,17)15-6-4-2-1-3-5-7-15/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHNGJZYKBXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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